3-(Bromomethyl)cyclohexan-1-one
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Overview
Description
3-(Bromomethyl)cyclohexan-1-one is an organic compound with the molecular formula C7H11BrO It is a cyclohexanone derivative where a bromomethyl group is attached to the third carbon of the cyclohexane ring
Mechanism of Action
The cyclohexanone part of the molecule is a type of ketone, and ketones are often involved in biochemical reactions in the body. They can be metabolized to produce energy, or they can participate in various biochemical pathways. Without specific studies on this compound, it’s hard to say exactly what its targets would be or how it would interact with them .
As for the pharmacokinetics, that would also depend on specific studies. Factors that could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties include the compound’s size, polarity, and solubility, as well as the presence of specific transporters in the body .
The compound’s action could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. These factors could affect the compound’s stability, its ability to reach its targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)cyclohexan-1-one typically involves the bromination of cyclohexanone derivatives. One common method is the bromination of 3-methylcyclohexanone using bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, and controlled temperatures.
Major Products Formed
Substitution: Amines, ethers, and thioethers.
Reduction: Alcohols.
Oxidation: Carboxylic acids and ketones.
Scientific Research Applications
3-(Bromomethyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: Lacks the bromomethyl group, making it less reactive in substitution reactions.
3-Methylcyclohexanone: Similar structure but without the bromine atom, leading to different reactivity.
Bromocyclohexane: Contains a bromine atom but lacks the carbonyl group, resulting in different chemical behavior.
Uniqueness
3-(Bromomethyl)cyclohexan-1-one is unique due to the presence of both a bromomethyl group and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
3-(bromomethyl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-5-6-2-1-3-7(9)4-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMYQUMJSXFDFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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